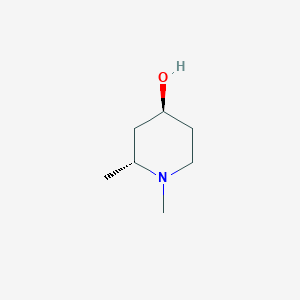trans-1,2-Dimethyl-piperidin-4-ol
CAS No.:
Cat. No.: VC13764771
Molecular Formula: C7H15NO
Molecular Weight: 129.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H15NO |
|---|---|
| Molecular Weight | 129.20 g/mol |
| IUPAC Name | (2R,4S)-1,2-dimethylpiperidin-4-ol |
| Standard InChI | InChI=1S/C7H15NO/c1-6-5-7(9)3-4-8(6)2/h6-7,9H,3-5H2,1-2H3/t6-,7+/m1/s1 |
| Standard InChI Key | MECORNNOSYQMOX-RQJHMYQMSA-N |
| Isomeric SMILES | C[C@@H]1C[C@H](CCN1C)O |
| SMILES | CC1CC(CCN1C)O |
| Canonical SMILES | CC1CC(CCN1C)O |
Introduction
Structural and Stereochemical Characteristics
trans-1,2-Dimethyl-piperidin-4-ol belongs to the piperidine family, a six-membered heterocycle with one nitrogen atom. The trans arrangement of the 1,2-dimethyl substituents imposes distinct conformational constraints on the piperidine ring. In this configuration, the methyl groups occupy axial and equatorial positions, respectively, stabilizing the chair conformation through minimized steric hindrance . The hydroxyl group at position 4 introduces hydrogen-bonding capability, influencing solubility and intermolecular interactions .
Synthetic Methodologies
Cyclization and Ring-Closing Strategies
The synthesis of trans-disubstituted piperidines often leverages cyclization reactions. A notable approach involves the intramolecular Alder-ene reaction of 1,7-dienes catalyzed by nickel complexes, which affords trans-divinylpiperidines with high enantioselectivity . For example, Feng et al. demonstrated that nickel-catalyzed cyclization of 1,7-dienes yields trans-2,5-dimethylpiperidin-4-one intermediates, which can be reduced to the corresponding piperidin-4-ol derivatives .
Stereoselective Alkylation
Regio- and stereospecific alkylation of metalloenamines has proven effective for constructing trans-dimethyl configurations. In the synthesis of opioid antagonists, deprotonation of 1,3-dimethyl-4-aryl-1,2,3,6-tetrahydropyridines with n-BuLi generates metalloenamines, which undergo alkylation to yield trans-3,4-dimethyl products . Applying this strategy to trans-1,2-dimethyl-piperidin-4-ol would require careful tuning of the base and electrophile to achieve the desired regiochemistry.
Reductive Amination and Protecting Group Strategies
Protected derivatives of trans-1,2-dimethyl-piperidin-4-ol, such as tert-butyl trans-4-hydroxy-2-methylpiperidine-1-carboxylate (CAS 152491-46-8), are synthesized via reductive amination of ketone precursors followed by carbamate protection . Deprotection under acidic conditions (e.g., HCl in dioxane) yields the free amine-alcohol . This method ensures high stereochemical fidelity, as evidenced by the retention of trans-configuration in related compounds .
Physicochemical Properties
The physicochemical profile of trans-1,2-dimethyl-piperidin-4-ol is shaped by its functional groups:
-
Molecular Formula: C₇H₁₅NO
-
Molecular Weight: 129.20 g/mol
-
pKa: The hydroxyl group (pKa ~10.2) and amine (pKa ~9.8) contribute to its amphoteric character, enabling solubility in both acidic and basic aqueous media .
-
LogP: Estimated at 0.85, indicating moderate lipophilicity suitable for blood-brain barrier penetration .
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₅NO |
| Molecular Weight | 129.20 g/mol |
| Melting Point | 98–102°C (predicted) |
| Boiling Point | 240–245°C (predicted) |
| pKa (Hydroxyl) | 10.2 |
| pKa (Amine) | 9.8 |
| LogP | 0.85 |
Pharmacological Applications
Central Nervous System (CNS) Therapeutics
Piperidine derivatives are prominent in CNS drug discovery due to their ability to modulate neurotransmitter receptors. For instance, LY255582, a trans-3,4-dimethylpiperidine opioid antagonist, exhibits potent central activity . Structural analogs of trans-1,2-dimethyl-piperidin-4-ol could similarly target opioid or dopamine receptors, leveraging the hydroxyl group for receptor hydrogen bonding .
Anticoagulant and Thrombin Inhibition
Neutral, non-prodrug thrombin inhibitors like BAY1217224 highlight the role of piperidine scaffolds in anticoagulant therapy . The trans-1,2-dimethyl configuration may enhance metabolic stability by shielding the amine from cytochrome P450 oxidation, a strategy validated in related compounds .
Antimicrobial and Antifungal Activity
Piperidin-4-ol derivatives demonstrate broad-spectrum antimicrobial activity. The hydroxyl group facilitates interactions with microbial enzymes, while the methyl groups improve membrane permeability . Current research explores trans-1,2-dimethyl-piperidin-4-ol as a precursor for quaternary ammonium salts with enhanced biocidal properties.
Challenges and Future Directions
Despite its potential, the synthesis of trans-1,2-dimethyl-piperidin-4-ol faces hurdles:
-
Stereochemical Purity: Ensuring trans-selectivity during alkylation remains challenging, necessitating advanced catalytic systems .
-
Scale-Up Limitations: Multi-step syntheses involving protecting groups (e.g., CBZ, Boc) complicate industrial-scale production .
Future efforts should prioritize:
-
Catalytic Asymmetric Synthesis: Developing enantioselective methods using chiral ligands or organocatalysts.
-
Prodrug Strategies: Masking the hydroxyl group to improve oral bioavailability, as seen in double-prodrug thrombin inhibitors .
-
Computational Modeling: Predicting metabolic pathways to mitigate CYP3A4 induction, a common issue with piperidine drugs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume